molecular formula C9H6BrF3 B3214988 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene CAS No. 115665-78-6

1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene

Cat. No.: B3214988
CAS No.: 115665-78-6
M. Wt: 251.04 g/mol
InChI Key: GGXGMQKZNYMKEH-AATRIKPKSA-N
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Description

1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromovinyl group and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with a bromovinyl precursor under specific conditions. One common method includes the use of N-methyl-2-pyrrolidone (NMP) as a solvent, with copper(I) iodide as a catalyst, and 2-fluorosulfonyl difluoroacetic acid as a reagent. The reaction mixture is heated to 80°C under an argon atmosphere for 16 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromovinyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

  • 4-Bromobenzotrifluoride
  • 4-(Trifluoromethyl)phenylacetylene
  • 4-(Trifluoromethyl)styrene

Comparison: 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is unique due to the presence of both a bromovinyl and a trifluoromethyl group, which imparts distinct reactivity and properties compared to similar compounds. The combination of these groups allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

1-[(E)-2-bromoethenyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGMQKZNYMKEH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230468
Record name 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115665-78-6
Record name 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115665-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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